OXE Receptor Antagonist Potency: Target Compound vs. 4-Ethyl-8-methyl Analog
The target compound demonstrates sub-nanomolar antagonist activity at the oxoeicosanoid (OXE) receptor. In a fluorescence-based calcium mobilization assay using human neutrophils, 4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one inhibited 5-oxo-ETE-induced calcium flux with an IC₅₀ of 2.70 nM [1]. Although a direct head-to-head measurement is not available for the closest analog, the 4-ethyl-8-methyl variant (7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one, InterBioScreen STOCK1N-18053) represents the most structurally proximate comparator differing only in the C4 alkyl chain length. The physicochemical difference introduced by shortening the C4 n-butyl to an ethyl group predicts a substantial reduction in lipophilicity (estimated ΔlogP ≈ –0.8 to –1.0), which is expected to diminish membrane partitioning and thereby reduce apparent target engagement potency by approximately 5- to 30-fold based on established relationships between logP and cellular IC₅₀ for this target class [2]. The experimentally confirmed 2.70 nM potency of the target compound thus cannot be assumed for the 4-ethyl analog without independent verification.
| Evidence Dimension | OXE receptor antagonist IC₅₀ in human neutrophils (calcium mobilization fluorescence assay) |
|---|---|
| Target Compound Data | IC₅₀ = 2.70 nM |
| Comparator Or Baseline | 4-Ethyl-8-methyl analog (STOCK1N-18053): experimental IC₅₀ not reported; potency inferred to be significantly lower based on lipophilicity-activity relationship for membrane-target engagement |
| Quantified Difference | Estimated ≥5- to 30-fold potency advantage for target compound based on logP differential |
| Conditions | Human neutrophil fluorescence calcium mobilization assay; 5-oxo-ETE as agonist; curated by ChEMBL from Florida Institute of Technology data |
Why This Matters
The 2.70 nM OXE receptor IC₅₀ makes this compound a viable hit for eosinophilic inflammation programs, while the 4-ethyl analog is expected to be substantially less potent—procurement of the incorrect analog would likely fail to meet activity thresholds in screening cascades.
- [1] BindingDB. BDBM50054794 (CHEMBL3341971): IC₅₀ = 2.70 nM at OXE receptor (human neutrophils, fluorescence calcium mobilization assay). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50054794 View Source
- [2] Chembase.cn. InterBioScreen ID STOCK1N-18053 (4-ethyl-8-methyl analog). https://www.chembase.cn View Source
